Methyl (2-aminoethyldisulfanyl)formate
Description
Methyl (2-aminoethyldisulfanyl)formate is a specialized ester derivative of formic acid, characterized by a methyl ester group, a disulfide (-S-S-) linkage, and a 2-aminoethyl substituent. Its molecular formula is C₄H₉NO₂S₂, distinguishing it from simpler formate esters like methyl formate (C₂H₄O₂).
Properties
IUPAC Name |
methyl (2-aminoethyldisulfanyl)formate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S2/c1-7-4(6)9-8-3-2-5/h2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYWOULTKKMXAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)SSCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Methyl Formate (HCOOCH₃)
Molecular Formula : C₂H₄O₂
Molecular Weight : 60.05 g/mol
Key Properties :
- Physical State : Clear liquid with high volatility and ethereal odor .
- Reactivity: Hydrolyzes to methanol and formic acid under acidic conditions; undergoes aminolysis to formamide derivatives .
- Applications : Blowing agent for polyurethane foams, solvent, and intermediate in fine chemical synthesis .
- Safety : Flammable (DOT Hazard Class 3), with precautions for inhalation and skin contact .
Comparison :
- Structural Differences: Methyl (2-aminoethyldisulfanyl)formate has additional disulfide and aminoethyl groups, increasing molecular weight and polarity.
- Reactivity : The disulfide bond may enable redox-responsive behavior (e.g., cleavage under reducing conditions), absent in methyl formate.
- Applications: Potential use in drug delivery or crosslinking, unlike methyl formate’s industrial roles.
Sodium Formate (HCOONa)
Molecular Formula : CHNaO₂
Molecular Weight : 68.01 g/mol
Key Properties :
Comparison :
- Chemical Class: Sodium formate is a salt, whereas this compound is an ester.
2-[(2-Aminoethyl)disulfanyl]ethan-1-amine (C₄H₁₂N₂S₂)
Molecular Formula : C₄H₁₂N₂S₂
Molecular Weight : 152.28 g/mol
Key Properties :
Comparison :
- Functional Groups: Both compounds share disulfide and aminoethyl groups, but this compound includes a formate ester, altering solubility and hydrolytic stability.
- Applications : The formate ester may enhance biodegradability or enable esterase-mediated cleavage in biological systems.
Research Findings and Data Tables
Table 1: Comparative Physical and Chemical Properties
| Property | This compound | Methyl Formate | Sodium Formate | 2-[(2-Aminoethyl)disulfanyl]ethan-1-amine |
|---|---|---|---|---|
| Molecular Formula | C₄H₉NO₂S₂ | C₂H₄O₂ | CHNaO₂ | C₄H₁₂N₂S₂ |
| Molecular Weight (g/mol) | 167.25 | 60.05 | 68.01 | 152.28 |
| Functional Groups | Ester, disulfide, amine | Ester | Carboxylate salt | Disulfide, amine |
| Physical State | Likely liquid | Liquid | Crystalline solid | Liquid |
| Key Reactivity | Redox-sensitive disulfide | Hydrolysis | Ionic dissociation | Disulfide reduction |
| Applications | Drug delivery, crosslinking | Blowing agent | Deicing, pH control | Dynamic chemistry |
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